molecular formula C9H12N2 B11785817 2-Cyclopropyl-5-methylpyridin-3-amine

2-Cyclopropyl-5-methylpyridin-3-amine

Cat. No.: B11785817
M. Wt: 148.20 g/mol
InChI Key: TVHKXVXFZYYCDQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-methylpyridin-3-amine is an organic compound with a unique structure that includes a cyclopropyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses palladium-catalyzed coupling of 5-bromo-2-methylpyridin-3-amine with cyclopropylboronic acid under mild conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: The major product is often a pyridine derivative with additional oxygen-containing functional groups.

    Reduction: The major product is typically a fully reduced amine.

    Substitution: The major products are substituted pyridine derivatives.

Scientific Research Applications

2-Cyclopropyl-5-methylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyridin-3-amine: Lacks the cyclopropyl group, making it less sterically hindered.

    2-Cyclopropylpyridine: Lacks the amine group, affecting its reactivity and biological activity.

Uniqueness

2-Cyclopropyl-5-methylpyridin-3-amine is unique due to the presence of both the cyclopropyl and amine groups. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2-cyclopropyl-5-methylpyridin-3-amine

InChI

InChI=1S/C9H12N2/c1-6-4-8(10)9(11-5-6)7-2-3-7/h4-5,7H,2-3,10H2,1H3

InChI Key

TVHKXVXFZYYCDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C2CC2)N

Origin of Product

United States

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